molecular formula C21H25BrOSi B8581896 [(3-Bromophenanthren-9-YL)methoxy](tert-butyl)dimethylsilane CAS No. 134698-68-3

[(3-Bromophenanthren-9-YL)methoxy](tert-butyl)dimethylsilane

Cat. No.: B8581896
CAS No.: 134698-68-3
M. Wt: 401.4 g/mol
InChI Key: LQBQZKYDVCWZQB-UHFFFAOYSA-N
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Description

[(3-Bromophenanthren-9-YL)methoxy](tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C21H25BrOSi and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

134698-68-3

Molecular Formula

C21H25BrOSi

Molecular Weight

401.4 g/mol

IUPAC Name

(3-bromophenanthren-9-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C21H25BrOSi/c1-21(2,3)24(4,5)23-14-16-12-15-10-11-17(22)13-20(15)19-9-7-6-8-18(16)19/h6-13H,14H2,1-5H3

InChI Key

LQBQZKYDVCWZQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C(C=C2)Br)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-9-(hydroxymethyl)phenanthrene, 4 (5.96 g, 20.8 mmol) and t-butyldimethylsilyl chloride (4.7 g, 31 mmol) in 100 ml of CH2Cl2 and 20 ml of THF was added triethylamine (4.9 ml, 35 mmol) followed by 4-dimethylaminopyridine (250 mg, 2.05 mmol). After stirring at room temperature for 20 hours, the solution was poured into 300 ml of ethyl ether and washed successively with sat. NH4Cl, sat. NaHCO3, H2O, and brine. Drying (Na2SO4) and evaporation gave a brown solid which was purified by flash chromatography through 400 g of silica gel (1:4 CH2Cl2 -hexane) to yield 7.23 g (87%) of the title compound as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-9-(hydroxymethyl) phenanthrene, 4 (5.96 g, 20.8 mmol) and t-butyldimethylsilyl chloride (4.7 g, 31 mmol) in 100 ml of CH2Cl2 and 20 ml of THF was added triethylamine (4.9 ml, 35 mmol) followed by 4-methylaminopyridine (250 mg, 2.05 mmol). After stirring at room temperature for 20 hours, the solution was poured into 300 ml of ethyl ether and washed successively with sat. NH4Cl, sat. NaHCO3, H2O, and brine. Drying (Na2SO4) and evaporation gave a brown solid which was purified by flash chromatography through 400 g of silica gel (1:4 CH2Cl2 -hexane) to yield 7.23 g (87%) of the title compound as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
87%

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